molecular formula C6H13NO2 B2921857 Ethyl 2-(ethylamino)acetate CAS No. 3183-20-8

Ethyl 2-(ethylamino)acetate

Cat. No.: B2921857
CAS No.: 3183-20-8
M. Wt: 131.175
InChI Key: NRMPJIHWGVBZBB-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)acetate is an organic compound with the molecular formula C6H13NO2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(ethylamino)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ethylamine under basic conditions. The reaction proceeds as follows: [ \text{C2H5OCOCH2Cl} + \text{C2H5NH2} \rightarrow \text{C2H5OCOCH2NH(C2H5)} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(ethylamino)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ethylamine and acetic acid.

    Reduction: The compound can be reduced to form ethyl 2-(ethylamino)ethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

    Hydrolysis: Ethylamine and acetic acid.

    Reduction: Ethyl 2-(ethylamino)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-(ethylamino)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: this compound is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release ethylamine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 2-(ethylamino)acetate can be compared with other similar compounds such as:

    Methyl 2-(methylamino)acetate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-(methylamino)acetate: Similar structure but with a methyl group on the amino nitrogen.

    Ethyl 2-(propylamino)acetate: Similar structure but with a propyl group on the amino nitrogen.

Uniqueness: this compound is unique due to its specific combination of ethyl groups on both the ester and amino functionalities, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(ethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7-5-6(8)9-4-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMPJIHWGVBZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3183-20-8
Record name ethyl 2-(ethylamino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuric acid (3 mL) was added to a solution of N-ethylglycine (2.0 g) in EtOH (15 mL) and the mixture was stirred under reflux for 9 h. The mixture was cooled to RT and neutralized with 5M-sodium hydroxide, and saturated aqueous sodium hydrogen carbonate. The solution was extracted with EtOAc, the combined organic layer was washed with brine, dried and concentrated under reduced pressure. The sub-title compound (1.4 g) was obtained as a pale yellow oil; 1H NMR (300 MHz, CDCl3); 4.17 (2H, q), 3.38 (2H, s), 2.63 (2H, q), 1.25 (3H, t), 1.10 (3H, t).
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3 mL
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2 g
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15 mL
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